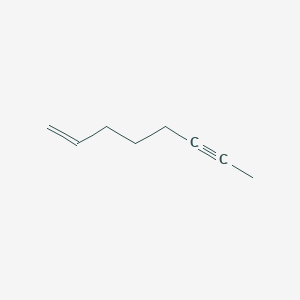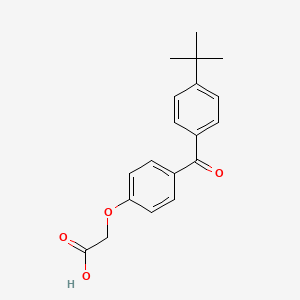
Acetic acid, (4-(4-(1,1-dimethylethyl)benzoyl)phenoxy)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Acetic acid, (4-(4-(1,1-dimethylethyl)benzoyl)phenoxy)- is an organic compound with a complex structure that includes a benzoyl group and a phenoxy group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid, (4-(4-(1,1-dimethylethyl)benzoyl)phenoxy)- typically involves multiple steps. One common method includes the Friedel-Crafts acylation reaction, where a benzoyl chloride derivative reacts with a phenol derivative in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction conditions often require anhydrous environments and controlled temperatures to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Additionally, purification processes such as recrystallization and chromatography are employed to obtain the desired product with high purity.
化学反応の分析
Types of Reactions
Acetic acid, (4-(4-(1,1-dimethylethyl)benzoyl)phenoxy)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromic acid (H2CrO4), leading to the formation of carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace functional groups on the benzoyl or phenoxy rings.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic conditions.
Reduction: LiAlH4 in anhydrous ether or NaBH4 in methanol.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines (NH2-) in polar solvents.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
Acetic acid, (4-(4-(1,1-dimethylethyl)benzoyl)phenoxy)- has several scientific research applications:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of acetic acid, (4-(4-(1,1-dimethylethyl)benzoyl)phenoxy)- involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways. Its benzoyl and phenoxy groups play a crucial role in binding to target molecules, leading to various biological effects.
類似化合物との比較
Similar Compounds
Acetic acid, 1,1-dimethylethyl ester: Shares the 1,1-dimethylethyl group but differs in the ester functionality.
4-(1,1-dimethylethyl)benzoic acid: Similar benzoyl group but lacks the phenoxy group.
Uniqueness
Acetic acid, (4-(4-(1,1-dimethylethyl)benzoyl)phenoxy)- is unique due to its combination of benzoyl and phenoxy groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications where other similar compounds may not be suitable.
特性
CAS番号 |
107020-32-6 |
|---|---|
分子式 |
C19H20O4 |
分子量 |
312.4 g/mol |
IUPAC名 |
2-[4-(4-tert-butylbenzoyl)phenoxy]acetic acid |
InChI |
InChI=1S/C19H20O4/c1-19(2,3)15-8-4-13(5-9-15)18(22)14-6-10-16(11-7-14)23-12-17(20)21/h4-11H,12H2,1-3H3,(H,20,21) |
InChIキー |
OJLLXQAAXYNISK-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)OCC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


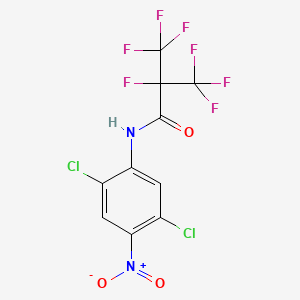
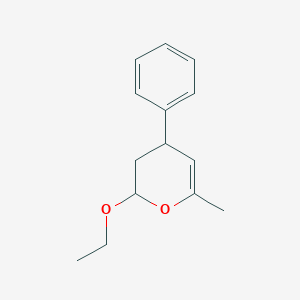
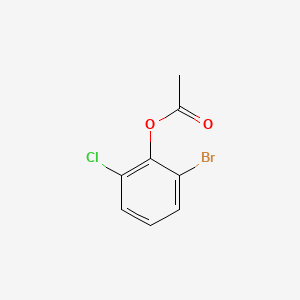

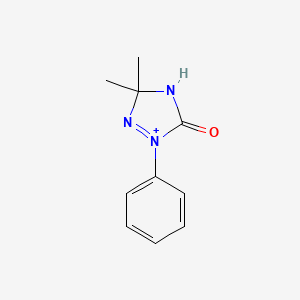
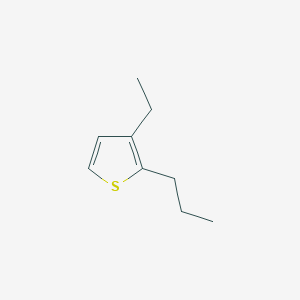
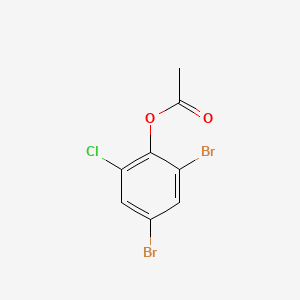

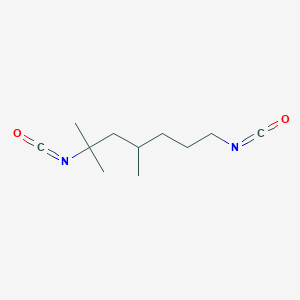
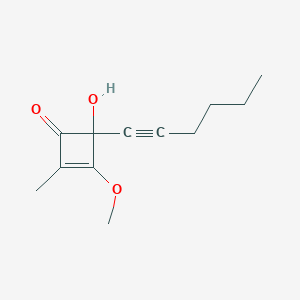
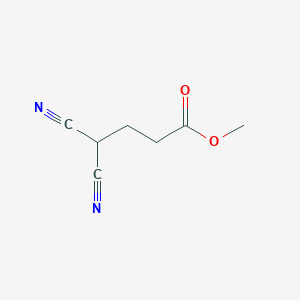
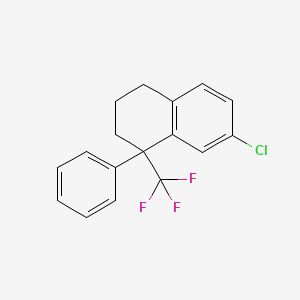
![2-([1,1'-Biphenyl]-2-yl)-5-hydrazinyl-1,3,4-thiadiazole](/img/structure/B14322310.png)
